dibutyl(diethyl)azanium;hydroxide
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Overview
Description
Dibutyl(diethyl)azanium;hydroxide is a quaternary ammonium compound with the molecular formula C12H29NO. It is known for its strong basic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(diethyl)azanium;hydroxide can be synthesized through the quaternization of dibutylamine with diethyl sulfate, followed by neutralization with a strong base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where dibutylamine and diethyl sulfate are reacted in the presence of a solvent. The resulting quaternary ammonium salt is then treated with sodium hydroxide to produce the final product. The process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(diethyl)azanium;hydroxide undergoes various chemical reactions, including:
Nucleophilic substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides.
Acid-base reactions: As a strong base, it can neutralize acids to form corresponding salts and water.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Acid-base reactions: The compound reacts readily with various acids under ambient conditions.
Major Products Formed
Nucleophilic substitution: The major products are quaternary ammonium salts.
Acid-base reactions: The products are the corresponding salts and water.
Scientific Research Applications
Dibutyl(diethyl)azanium;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl(diethyl)azanium;hydroxide involves its strong basicity and ability to act as a nucleophile. It can deprotonate acids and participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s molecular targets include various electrophilic centers in organic molecules, and its pathways involve the formation of quaternary ammonium salts and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium hydroxide: Similar in structure but with four butyl groups instead of two butyl and two ethyl groups.
Tetramethylammonium hydroxide: Contains four methyl groups, making it less bulky and more soluble in water.
Tetraethylammonium hydroxide: Composed of four ethyl groups, offering different solubility and reactivity properties.
Uniqueness
Dibutyl(diethyl)azanium;hydroxide is unique due to its specific combination of butyl and ethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst and in applications requiring both solubility and reactivity .
Properties
CAS No. |
63957-49-3 |
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Molecular Formula |
C12H29NO |
Molecular Weight |
203.36 g/mol |
IUPAC Name |
dibutyl(diethyl)azanium;hydroxide |
InChI |
InChI=1S/C12H28N.H2O/c1-5-9-11-13(7-3,8-4)12-10-6-2;/h5-12H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
PZDARDIDPSRLMQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CC)(CC)CCCC.[OH-] |
Origin of Product |
United States |
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